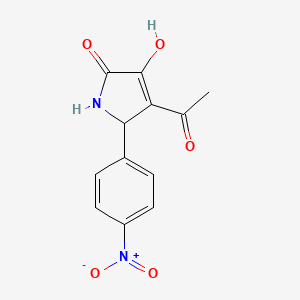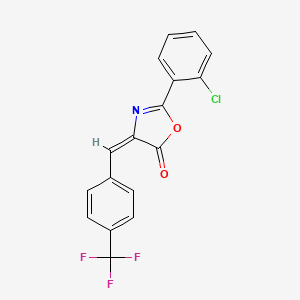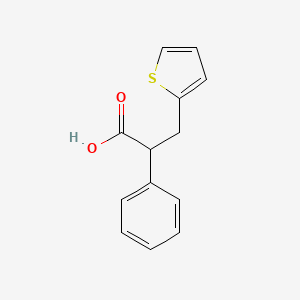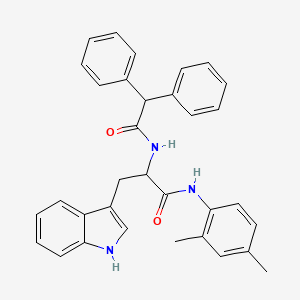![molecular formula C18H14BrN3O2 B11526302 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B11526302.png)
6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom, a trimethyl-substituted pyrazole ring, and a benzoisoquinoline-dione structure
Preparation Methods
The synthesis of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoisoquinoline-dione structure. This can be achieved through various cyclization reactions, such as Friedel-Crafts acylation or intramolecular nucleophilic substitution.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or marker in biological studies to investigate various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other pyrazole and benzoisoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of a bromine atom, a trimethyl-substituted pyrazole ring, and a benzoisoquinoline-dione structure, which imparts distinct chemical and biological properties.
Some similar compounds include:
- 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-chloro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-fluoro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Properties
Molecular Formula |
C18H14BrN3O2 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-bromo-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H14BrN3O2/c1-9-16(10(2)21(3)20-9)22-17(23)12-6-4-5-11-14(19)8-7-13(15(11)12)18(22)24/h4-8H,1-3H3 |
InChI Key |
JMLNXNGLKMEXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11526230.png)
![4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11526235.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11526244.png)
![4-Bromo-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11526251.png)


![3-butoxy-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11526263.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11526268.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11526275.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11526290.png)
methanone](/img/structure/B11526297.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11526303.png)


